molecular formula C12H15NO5S B445200 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B445200
M. Wt: 285.32g/mol
InChI Key: GVDPQPOUNNCBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid is an organic compound that features a thiophene ring substituted with an ethoxycarbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Substituents: The ethoxycarbonyl and methyl groups are introduced via Friedel-Crafts acylation and alkylation reactions, respectively.

    Amidation Reaction: The amino group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

    Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a condensation reaction between the thiophene derivative and a suitable carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor agonists/antagonists. Its thiophene ring is known to interact with biological macromolecules, potentially leading to bioactive compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The presence of the ethoxycarbonyl group and the amino acid moiety suggests potential activity as enzyme inhibitors or modulators of biological pathways.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(carboxymethyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid
  • 4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid
  • 4-{[3-(ethoxycarbonyl)-5-ethylthiophen-2-yl]amino}-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4-{[3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid is unique due to the specific combination of its functional groups. The ethoxycarbonyl group provides distinct reactivity and solubility properties, while the methyl group on the thiophene ring influences its electronic characteristics. This combination makes it particularly versatile for

Properties

Molecular Formula

C12H15NO5S

Molecular Weight

285.32g/mol

IUPAC Name

4-[(3-ethoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO5S/c1-3-18-12(17)8-6-7(2)19-11(8)13-9(14)4-5-10(15)16/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

GVDPQPOUNNCBEI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCC(=O)O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCC(=O)O

Origin of Product

United States

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